Cas no 80419-13-2 (2-Cyano-N-(4-Phenoxyphenyl)Acetamide)

2-Cyano-N-(4-Phenoxyphenyl)Acetamide is a synthetic organic compound featuring a cyanoacetamide core substituted with a phenoxyphenyl group. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-withdrawing cyano group enhances electrophilic character, facilitating nucleophilic substitution or condensation reactions. The phenoxyphenyl moiety contributes to lipophilicity, potentially improving bioavailability in drug design. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting applications in heterocyclic chemistry and medicinal research. High purity grades are available for rigorous synthetic demands.
2-Cyano-N-(4-Phenoxyphenyl)Acetamide structure
80419-13-2 structure
Product Name:2-Cyano-N-(4-Phenoxyphenyl)Acetamide
CAS No:80419-13-2
MF:C15H12N2O2
MW:252.267983436584
CID:3104874
PubChem ID:4464461
Update Time:2025-05-20

2-Cyano-N-(4-Phenoxyphenyl)Acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-(4-phenoxy-phenyl)-acetamide
    • 2-cyano-N-(4-phenoxyphenyl)acetamide
    • NCGC00324155-01
    • EN300-01396
    • 80419-13-2
    • SCHEMBL12297970
    • G36368
    • HMS1402I08
    • Oprea1_852042
    • CS-0218570
    • AKOS000115049
    • 979-480-7
    • FDA41913
    • Z56837084
    • Enamine_003000
    • AB01320275-02
    • 2-Cyano-N-(4-Phenoxyphenyl)Acetamide
    • Inchi: 1S/C15H12N2O2/c16-11-10-15(18)17-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
    • InChI Key: OXHIWEJGDRONFQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1C=CC(=CC=1)NC(CC#N)=O

Computed Properties

  • Exact Mass: 252.089877630Da
  • Monoisotopic Mass: 252.089877630Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 486.2±30.0 °C at 760 mmHg
  • Flash Point: 247.8±24.6 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

2-Cyano-N-(4-Phenoxyphenyl)Acetamide Security Information

2-Cyano-N-(4-Phenoxyphenyl)Acetamide Pricemore >>

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Additional information on 2-Cyano-N-(4-Phenoxyphenyl)Acetamide

Comprehensive Overview of 2-Cyano-N-(4-Phenoxyphenyl)Acetamide (CAS No. 80419-13-2): Properties, Applications, and Industry Insights

2-Cyano-N-(4-Phenoxyphenyl)Acetamide, identified by its CAS No. 80419-13-2, is a specialized organic compound with a molecular structure that combines a cyano group with an acetamide backbone linked to a phenoxyphenyl moiety. This unique configuration grants it distinct chemical properties, making it valuable in pharmaceutical intermediates, agrochemical formulations, and advanced material synthesis. The compound's cyanoacetamide functional group is particularly noteworthy for its reactivity, enabling applications in heterocyclic chemistry and drug discovery pipelines.

In recent years, the demand for high-performance chemical intermediates like 2-Cyano-N-(4-Phenoxyphenyl)Acetamide has surged, driven by innovations in green chemistry and sustainable synthesis. Researchers and manufacturers are increasingly focusing on eco-friendly production methods, aligning with global trends such as the UN Sustainable Development Goals (SDGs). This compound's role in catalysis and biodegradable material design has also attracted attention, especially in forums discussing circular economy principles.

From a technical perspective, 80419-13-2 exhibits moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetone, while remaining stable under ambient conditions. Its melting point ranges between 120–125°C, and spectroscopic analysis (e.g., NMR and FT-IR) confirms the presence of characteristic peaks for the cyano (C≡N) and amide (C=O-NH) groups. These properties are critical for quality control in industrial batches, a topic frequently searched in analytical chemistry databases.

The pharmaceutical industry leverages 2-Cyano-N-(4-Phenoxyphenyl)Acetamide as a building block for small-molecule inhibitors, particularly in kinase-targeted therapies. Online discussions often highlight its potential in cancer research and neurodegenerative disease studies, with patent filings referencing derivatives of this compound. Additionally, its use in crop protection agents aligns with searches for next-generation pesticides that minimize environmental impact.

For synthetic chemists, optimizing the yield of CAS 80419-13-2 remains a key challenge. Popular queries include "scalable synthesis of cyanoacetamide derivatives" and "purification techniques for polar intermediates." Recent publications suggest microwave-assisted synthesis as a time-efficient alternative, reducing energy consumption—a hotspot in process chemistry forums.

Regulatory compliance is another critical area. While 2-Cyano-N-(4-Phenoxyphenyl)Acetamide is not classified as hazardous under major chemical inventories (e.g., REACH or EPA TSCA), proper handling guidelines emphasize PPE usage due to its mild irritant potential. Such details are frequently searched in chemical safety data sheets (SDS) repositories.

In summary, 80419-13-2 represents a versatile scaffold bridging multiple scientific disciplines. Its relevance to drug discovery, agrochemical innovation, and green chemistry ensures sustained interest, reflected in both academic literature and industrial R&D pipelines. Future directions may explore its nanomaterial applications, further expanding its commercial and scientific footprint.

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